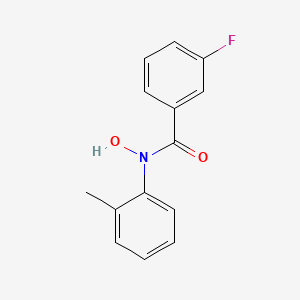
3-Fluoro-N-hydroxy-N-(2-methylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Fluoro-N-hydroxy-N-(2-methylphenyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a fluorine atom, a hydroxy group, and a methylphenyl group attached to the benzamide structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-N-hydroxy-N-(2-methylphenyl)benzamide typically involves the reaction of 3-fluorobenzoyl chloride with 2-methylphenylhydroxylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more efficient and scalable production process.
化学反応の分析
Types of Reactions
3-Fluoro-N-hydroxy-N-(2-methylphenyl)benzamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the benzamide structure can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: The major product is 3-Fluoro-N-(2-methylphenyl)benzamide.
Reduction: The major product is 3-Fluoro-N-hydroxy-N-(2-methylphenyl)aniline.
Substitution: The major products depend on the nucleophile used, such as 3-Fluoro-N-(2-methylphenyl)benzamide derivatives.
科学的研究の応用
3-Fluoro-N-hydroxy-N-(2-methylphenyl)benzamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and inflammation.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-Fluoro-N-hydroxy-N-(2-methylphenyl)benzamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with target proteins, while the fluorine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 3-Fluoro-N-(3-methoxyphenyl)benzamide
- 3-Fluoro-N-(2-propynyl)benzamide
- 2-Fluoro-N-(2-hydroxy-5-methylphenyl)benzamide
Uniqueness
3-Fluoro-N-hydroxy-N-(2-methylphenyl)benzamide is unique due to the presence of both a hydroxy group and a fluorine atom, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and development.
特性
CAS番号 |
79115-32-5 |
|---|---|
分子式 |
C14H12FNO2 |
分子量 |
245.25 g/mol |
IUPAC名 |
3-fluoro-N-hydroxy-N-(2-methylphenyl)benzamide |
InChI |
InChI=1S/C14H12FNO2/c1-10-5-2-3-8-13(10)16(18)14(17)11-6-4-7-12(15)9-11/h2-9,18H,1H3 |
InChIキー |
BCINCJSHDIKDTH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1N(C(=O)C2=CC(=CC=C2)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine](/img/structure/B14438741.png)
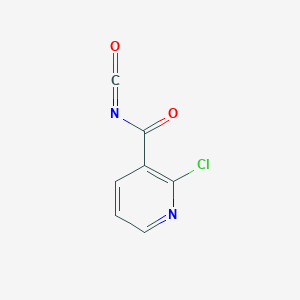
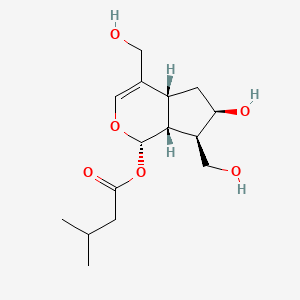
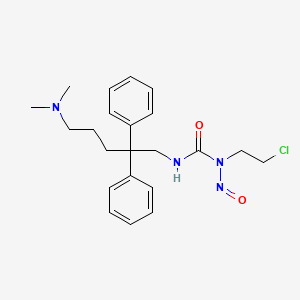

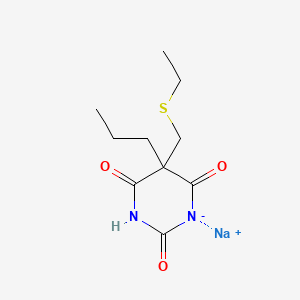
![[4-(Dimethylamino)phenyl]phosphonic dichloride](/img/structure/B14438771.png)
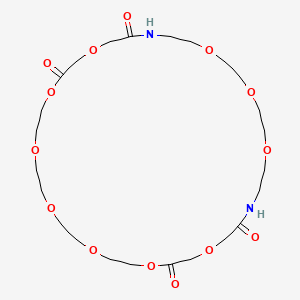

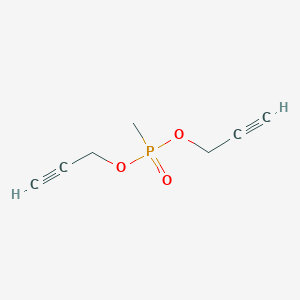

![9H-Fluorene, 9-[bis(4-methylphenyl)methylene]-](/img/structure/B14438793.png)
![2-chloro-N-[N,N'-di(propan-2-yl)carbamimidoyl]benzamide](/img/structure/B14438813.png)

